molecular formula C24H36F2N4O7Si B8103589 Gemcitabine-O-Si(di-iso)-O-Mc

Gemcitabine-O-Si(di-iso)-O-Mc

Cat. No.: B8103589
M. Wt: 558.6 g/mol
InChI Key: UANWPSOXUYWBLM-ZPMCFJSWSA-N
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Description

Gemcitabine-O-Si(di-iso)-O-Mc is a synthetic derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. This compound is designed to enhance the pharmacokinetic properties of gemcitabine, potentially improving its efficacy and reducing its toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gemcitabine-O-Si(di-iso)-O-Mc involves multiple steps, starting with the protection of the hydroxyl groups of gemcitabine. The protected gemcitabine is then reacted with a silicon-based reagent, such as diisopropylsilyl chloride, under anhydrous conditions to form the silylated intermediate. This intermediate is subsequently deprotected to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Gemcitabine-O-Si(di-iso)-O-Mc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the silicon moiety.

    Substitution: Nucleophilic substitution reactions can occur at the silicon center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce various silyl ethers.

Scientific Research Applications

Gemcitabine-O-Si(di-iso)-O-Mc has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study silicon-based modifications of nucleosides.

    Biology: Investigated for its potential to enhance the stability and cellular uptake of gemcitabine.

    Medicine: Explored as a chemotherapeutic agent with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced drug delivery systems.

Mechanism of Action

Gemcitabine-O-Si(di-iso)-O-Mc exerts its effects by interfering with DNA synthesis. The compound is metabolized to its active form, which incorporates into the DNA strand, leading to chain termination. This process inhibits the proliferation of cancer cells. The silicon modification is believed to enhance the compound’s stability and cellular uptake, improving its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: The parent compound, widely used in chemotherapy.

    Fluorouracil: Another nucleoside analog with a similar mechanism of action.

    Cytarabine: A nucleoside analog used in the treatment of leukemia.

Uniqueness

Gemcitabine-O-Si(di-iso)-O-Mc is unique due to its silicon-based modification, which enhances its pharmacokinetic properties. This modification potentially reduces toxicity and improves the therapeutic index compared to its parent compound, gemcitabine.

Properties

IUPAC Name

1-[5-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36F2N4O7Si/c1-15(2)38(16(3)4,35-13-7-5-6-11-29-19(31)8-9-20(29)32)36-14-17-21(33)24(25,26)22(37-17)30-12-10-18(27)28-23(30)34/h8-10,12,15-17,21-22,33H,5-7,11,13-14H2,1-4H3,(H2,27,28,34)/t17-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWPSOXUYWBLM-ZPMCFJSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36F2N4O7Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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